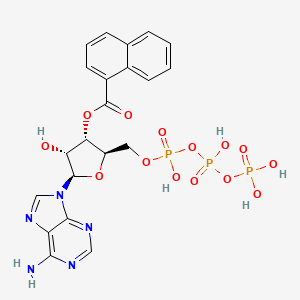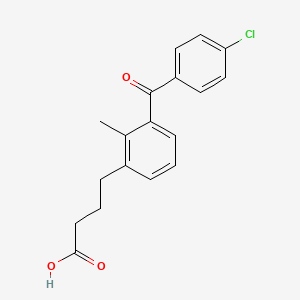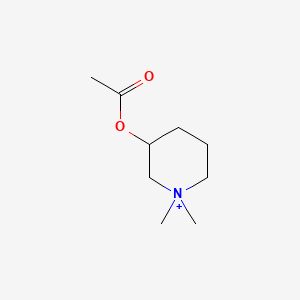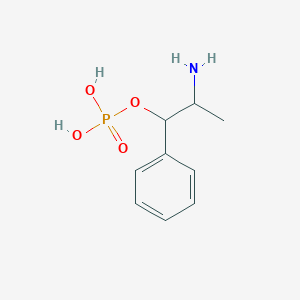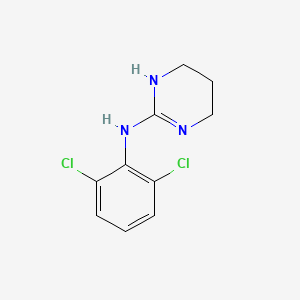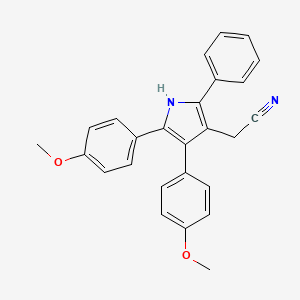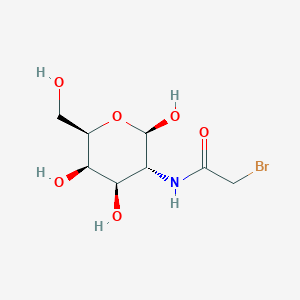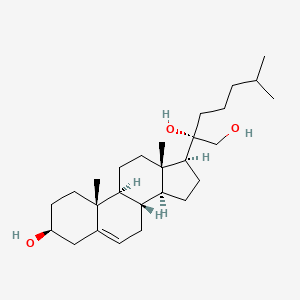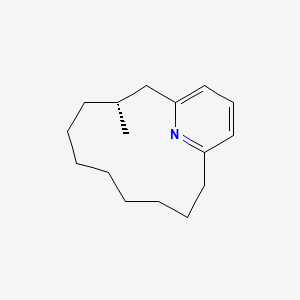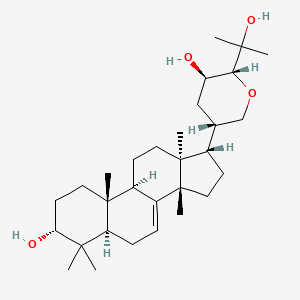
Sapelin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sapelin A is a triterpenoid.
Wissenschaftliche Forschungsanwendungen
Limonoids and Triterpenoids in Plant Defense Sapelin A, along with other triterpenoids like sapelin C and sapelin E acetate, has been isolated from plants such as Neobeguea mahafalensis. These compounds are part of the chemical defense system of plants, contributing to their ability to resist pests and diseases. The study of these substances not only enhances our understanding of plant biology but also offers potential applications in developing natural pesticides and understanding ecological interactions between plants and their environment (Naidoo et al., 2003).
Neurological Disease Research Research into saposin proteins, which share a similar naming convention with sapelin A, sheds light on neurological conditions. Saposin B (Sap B), for example, plays a crucial role in the metabolism of sphingolipids, substances important for the structure and function of nerve cells. Deficiencies in these proteins can lead to disorders such as metachromatic leukodystrophy and Krabbe disease, characterized by myelin sheath damage, progressive neurological decline, and brain injury. These studies highlight the importance of such proteins in maintaining neurological health and the potential for gene therapy in treating related disorders (Akil et al., 2015); (Shaimardanova et al., 2020).
Therapeutic Potential in Autoimmune Disorders Investigations into autoimmune peripheral polyneuropathy (SAP) in animal models have identified roles for B cells and myelin protein zero, with implications for understanding and potentially treating human conditions like chronic inflammatory demyelinating polyradiculoneuropathy (CIDP). These studies offer insights into the autoimmune mechanisms underlying such neuropathies and suggest targets for therapy, including B cells and specific proteins involved in nerve function (Abraham et al., 2014).
Biomaterials and Environmental Applications Research on superabsorbent polymers (SAPs), not directly related to sapelin A but relevant due to the shared acronym, has significant implications for environmental and biomaterials engineering. SAPs are used in diverse applications from agriculture to hygiene products, offering innovative solutions to water management and materials science challenges. The development and application of these polymers represent a rapidly growing field aiming at sustainability and efficiency in resource use (Yang et al., 2021).
Eigenschaften
Produktname |
Sapelin A |
|---|---|
Molekularformel |
C30H50O4 |
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
(2R,3R,5S)-5-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)oxan-3-ol |
InChI |
InChI=1S/C30H50O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(34-17-18)27(3,4)33/h8,18-20,22-25,31-33H,9-17H2,1-7H3/t18-,19+,20+,22-,23+,24-,25-,28-,29+,30-/m1/s1 |
InChI-Schlüssel |
YHJGJKRPDMVIKU-YXSNRNNOSA-N |
Isomerische SMILES |
C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)[C@]1(CC[C@H]2[C@@H]5C[C@H]([C@@H](OC5)C(C)(C)O)O)C |
Kanonische SMILES |
CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



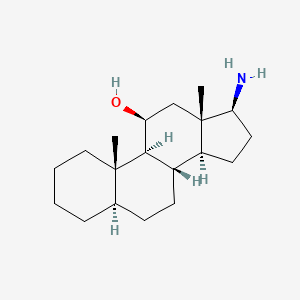
![N1-[3-(butylcarbamoyl)-5-(2,5-dihydro-1H-imidazol-2-yl)phenyl]-N4-[3-(butylcarbamoyl)-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]terephthalamide](/img/structure/B1212999.png)
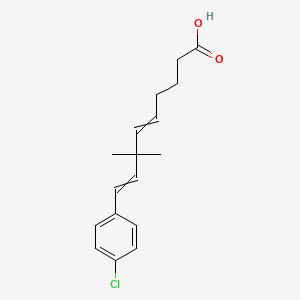
![[2-[(3S,5S,8S,10S,13S,14S,16S,17R)-3-acetyloxy-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1213005.png)
